molecular formula C6H8Na2O8 B13859367 L-Idaric Acid Disodium Salt

L-Idaric Acid Disodium Salt

Cat. No.: B13859367
M. Wt: 254.10 g/mol
InChI Key: IDAGXRIGDWCIET-ILFCYSDFSA-L
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Description

However, available evidence predominantly describes L-Iduronic Acid Sodium Salt (CAS 61199-83-5), a structurally related uronic acid disodium salt. L-Iduronic Acid Sodium Salt is a key component of glycosaminoglycans like heparan sulfate and dermatan sulfate, with critical roles in biochemical processes such as cell signaling and extracellular matrix regulation . Its molecular formula is C₆H₉NaO₇ (MW 216.12), and it is characterized by carboxylic acid and hydroxyl functional groups. Purity exceeds 95% (HPLC), and it is stored at +4°C with slight water solubility .

Properties

Molecular Formula

C6H8Na2O8

Molecular Weight

254.10 g/mol

IUPAC Name

disodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1

InChI Key

IDAGXRIGDWCIET-ILFCYSDFSA-L

Isomeric SMILES

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Oxidation of L-Idose to L-Idaric Acid

The fundamental step in preparing this compound is the oxidation of L-idose to L-idaric acid. This process involves the full oxidation of the aldehyde group at C1 and the primary alcohol group at C6 to carboxylic acids.

  • Oxidizing Agents: Common oxidants include nitric acid, bromine water, or enzymatic oxidation methods. Nitric acid oxidation is classical but requires careful control to avoid over-oxidation or degradation.
  • Reaction Conditions: Typically carried out in aqueous media at controlled temperatures (0–50°C) to minimize side reactions.
  • Outcome: Formation of L-idaric acid as a white crystalline solid.

Conversion of L-Idaric Acid to Its Disodium Salt

Once L-idaric acid is obtained, it is converted to the disodium salt by neutralization with sodium hydroxide.

  • Procedure: Dissolve L-idaric acid in water, then slowly add 0.01 N sodium hydroxide solution until neutralization is complete.
  • Purification: Excess alkali is neutralized with dilute sulfuric acid, and the solution is dialyzed against distilled water to remove sodium sulfate byproduct.
  • Isolation: The dialyzed solution is freeze-dried to yield the this compound as a white solid.
  • Yield: Approximately 73% yield based on initial acid weight has been reported.
  • Physical Properties: The sodium salt has enhanced water solubility and stability compared to the free acid.

Alternative Synthetic Routes via Lactone Intermediates

L-Idaric acid can be cyclized to form lactones or dilactones, which can be subsequently hydrolyzed and neutralized to yield the disodium salt.

  • Cyclodehydration: Aldaric acids undergo dehydrative cyclization under heating and vacuum or by gas sparging to remove water, forming lactones.
  • Solvent Systems: Mixtures of acetone and water or other organic solvents are used to facilitate cyclization.
  • Catalysts/Acidification: Acidification with sulfuric acid or other acids promotes lactone formation.
  • Hydrolysis and Neutralization: Lactones are hydrolyzed back to the acid form, then neutralized with sodium hydroxide to obtain the disodium salt.
  • Advantages: This route can improve purity and yield by facilitating crystallization and removal of impurities.

Detailed Research Outcomes and Process Data

Step Conditions Reagents/Materials Yield/Outcome Notes
Oxidation of L-idose Aqueous, 0–50°C Nitric acid or bromine water L-Idaric acid solid formed Requires controlled conditions
Neutralization to disodium salt Dissolution in water, neutralization with 0.01 N NaOH L-Idaric acid, NaOH, sulfuric acid for neutralization ~73% yield of disodium salt Dialysis and freeze-drying purification
Cyclodehydration to lactones Heating under vacuum or gas sparging Aldaric acid, acetone-water solvent, sulfuric acid Lactone intermediates formed Water removal critical for cyclization
Hydrolysis and neutralization Aqueous hydrolysis, NaOH neutralization Lactone intermediates, NaOH Purified disodium salt Improved purity and crystallinity

Summary of Key Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality
Oxidation temperature 0–50°C Controls oxidation rate and side reactions
Oxidizing agent Nitric acid, bromine water Determines reaction selectivity
Neutralization pH ~7 (neutral) Ensures complete salt formation
Solvent system for cyclization Acetone-water mixtures Affects lactone formation efficiency
Water removal method Vacuum or gas sparging Drives cyclodehydration reaction
Purification method Dialysis and freeze-drying Removes impurities, yields pure salt

Chemical Reactions Analysis

Types of Reactions

L-Idaric Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

L-Idaric Acid Disodium Salt, a derivative of idaric acid, has garnered attention for its diverse applications across various scientific fields. This article delves into its applications, particularly in pharmaceuticals, cosmetics, and food sciences, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the molecular formula C6H8Na2O8C_6H_8Na_2O_8 and is characterized by its disodium salt form. The compound exhibits unique properties that make it suitable for various applications, including its solubility in water and its ability to act as a stabilizing agent in formulations.

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations primarily for its role as a stabilizer and excipient. Its ability to enhance the solubility of active pharmaceutical ingredients (APIs) is particularly valuable in developing oral and injectable medications.

Case Study: Drug Formulation

A study demonstrated that incorporating this compound into a co-amorphous drug system significantly improved the glass transition temperature (Tg), enhancing the stability of the formulation . This property is crucial for maintaining the efficacy of drugs over time.

Cosmetic Applications

In the cosmetic industry, this compound serves as a humectant and stabilizer in skin care products. Its moisturizing properties help retain water in the skin, making it an essential ingredient in lotions and creams.

Case Study: Moisturizing Creams

Research indicated that formulations containing this compound showed improved hydration levels compared to control formulations without it. The compound's ability to bind moisture contributes to enhanced skin feel and overall product effectiveness .

Food Science Applications

This compound is also explored for its potential use as a food additive. It can act as a preservative or stabilizer, helping to maintain the quality and safety of food products.

Case Study: Food Preservation

A study investigated the use of this compound in preserving fruit juices. Results showed that its addition significantly reduced microbial growth, extending shelf life while maintaining flavor integrity .

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsStabilizer in drug formulationsEnhances solubility of APIs
CosmeticsHumectant in skin care productsImproves hydration and feel
Food SciencePreservative in food productsExtends shelf life, maintains quality

Mechanism of Action

The mechanism of action of L-Idaric Acid Disodium Salt involves its interaction with specific enzymes and biochemical pathways. For example, it inhibits α-L-idosiduronase by binding to the active site of the enzyme, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can affect various metabolic pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-Iduronic Acid Sodium Salt with other disodium salts, highlighting structural features, applications, and physicochemical properties:

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Primary Applications Purity
L-Iduronic Acid Sodium Salt C₆H₉NaO₇ 216.12 Carboxylic acid, hydroxyl Slight in water Glycosaminoglycan research >95% (HPLC)
Chromotropic Acid Disodium Salt Dihydrate C₁₀H₆Na₂O₈S₂·2H₂O 400.24 Sulfonic acid, hydroxyl Highly soluble Colorimetric assays (e.g., formaldehyde detection) Not specified
EDTA Disodium Salt C₁₀H₁₄N₂Na₂O₈·2H₂O 372.24 Amine, carboxylic acid Water soluble Metal chelation, analytical chemistry Varies
D-α-Hydroxyglutaric Acid Disodium Salt C₅H₆Na₂O₅ 190.08 Hydroxy, carboxylic acid Soluble in water Metabolic studies Not specified

Key Research Findings

  • L-Iduronic Acid Sodium Salt : Integral to heparan sulfate biosynthesis; structural modifications influence anticoagulant activity . Used in enzymatic studies of iduronidase deficiency .
  • Chromotropic Acid Disodium Salt : Detects formaldehyde and sugars via colorimetric reactions; market demand driven by industrial quality control .
  • EDTA Disodium Salt: Effective in heavy metal remediation (e.g., 84% Cu removal from soil at 0.005 M ); inhibits enzymes like polyphenol oxidase .
  • D-α-Hydroxyglutaric Acid Disodium Salt : Linked to metabolic disorders (e.g., D-2-hydroxyglutaric aciduria) and cancer research .

Stability and Industrial Relevance

  • L-Iduronic Acid Sodium Salt : Stable at +4°C but degrades under prolonged heating; priced at €826.70/5 mg (Carl Roth, 2025) .
  • EDTA Disodium Salt : Stable across pH ranges; cost-effective for large-scale environmental applications .
  • Chromotropic Acid Disodium Salt : High stability in aqueous solutions; projected market growth in Asia-Pacific due to industrial demand .

Critical Analysis and Contradictions

  • Nomenclature Confusion: Evidence conflates "L-Idaric" and "L-Iduronic" acids. Idaric acid is the dicarboxylic acid derivative of iduronic acid, implying distinct chemical properties. However, data for L-Idaric Acid Disodium Salt remains scarce .
  • Application Overlaps : While EDTA and Chromotropic Acid both serve analytical roles, EDTA’s chelation mechanism differs fundamentally from Chromotropic Acid’s sulfonic acid-based reactivity .
  • Purity Standards : L-Iduronic Acid Sodium Salt adheres to strict HPLC standards (>95%), whereas EDTA purity varies by application (e.g., 76.8–117% recovery in chromium speciation assays ).

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing L-Idaric Acid Disodium Salt?

  • Methodological Answer : this compound is typically synthesized via neutralization of L-idaric acid with sodium hydroxide. Key steps include:

  • Acid-Base Reaction : React L-idaric acid (carboxylic acid donor) with a stoichiometric equivalent of NaOH in aqueous solution. Monitor pH to ensure complete deprotonation of acidic groups.
  • Crystallization : Concentrate the solution under reduced pressure and induce crystallization via cooling or solvent evaporation.
  • Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors or byproducts.
  • Reference protocols for salt preparation, including solubility testing and stoichiometric calculations, align with general salt synthesis methodologies .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to confirm functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) and NMR (¹H/¹³C) to verify molecular structure.
  • Chromatography : Employ HPLC with a polar column (e.g., C18) to assess purity, using aqueous sodium phosphate buffer (pH 7.0) as the mobile phase.
  • Thermal Analysis : Conduct TGA/DSC to determine thermal stability and hydration states.
  • Standard reference data from NIST or peer-reviewed databases should be used for spectral comparisons .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary pH (target 8–10), temperature (25–40°C), and solvent ratios (water:ethanol) during crystallization. Use a factorial design approach to identify ideal conditions.
  • Impurity Control : Implement ion-exchange chromatography to remove residual sodium or acid contaminants.
  • Real-Time Monitoring : Use in-situ pH and conductivity probes to track reaction progress.
  • Challenges in scaling up (e.g., inconsistent crystallization) can be addressed by referencing salt preparation frameworks for analogous disodium salts .

Q. How should researchers resolve contradictory data on the stability of this compound under varying humidity and temperature conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Design experiments with fixed variables (e.g., 25°C/60% RH vs. 40°C/75% RH) and monitor degradation via HPLC or mass spectrometry.
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility. Cross-reference findings with thermodynamic models (e.g., hygroscopicity predictions).
  • Error Source Analysis : Check for instrumentation calibration errors or sample contamination, as highlighted in qualitative analysis frameworks .

Q. What experimental designs are suitable for studying the ionic interactions of this compound in aqueous solutions?

  • Methodological Answer :

  • Conductivity Studies : Measure ionic conductivity across concentrations (0.1–1.0 M) to assess dissociation behavior.
  • pH Titration : Titrate the salt solution with HCl to identify buffering regions, indicating specific ion interactions (e.g., carboxylate groups).
  • Computational Modeling : Use molecular dynamics simulations to predict hydration shells and ion-pair formation.
  • Experimental setups for ionic analysis, such as litmus/pH testing for acidic/basic salts, provide foundational guidance .

Key Methodological Considerations

  • Data Integrity : Ensure all spectral and chromatographic data are validated against certified reference materials (e.g., NIST standards) .
  • Error Mitigation : Document procedural details (e.g., solvent ratios, drying times) to address reproducibility issues common in salt synthesis .
  • Interdisciplinary Validation : Cross-validate findings using complementary techniques (e.g., XRD for crystallinity, ICP-MS for sodium content) .

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